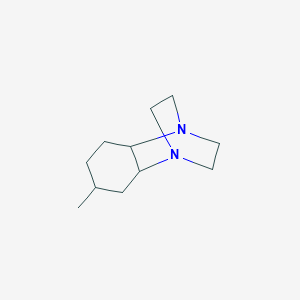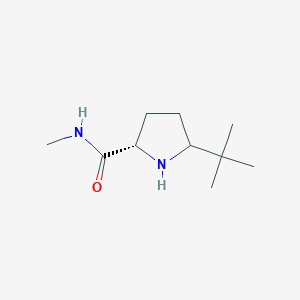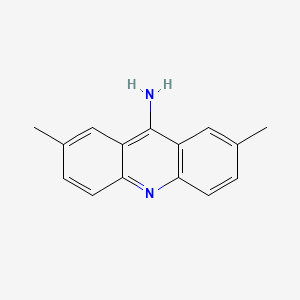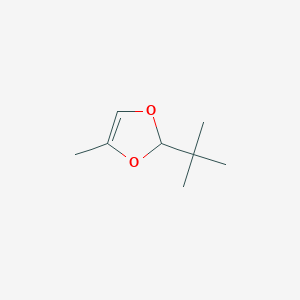
(4-Fluorophenyl)(2-methylphenyl) ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorophenyl)(2-methylphenyl) ether is an organic compound with the molecular formula C13H11FO It is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the other phenyl ring, connected through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(2-methylphenyl) ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with a primary alkyl halide under basic conditions. For instance, 4-fluorophenol can be reacted with 2-methylphenyl bromide in the presence of a strong base like sodium hydride (NaH) to form the desired ether .
Industrial Production Methods: Industrial production of ethers often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: (4-Fluorophenyl)(2-methylphenyl) ether can undergo various chemical reactions, including:
Oxidation: The ether linkage can be oxidized under strong oxidative conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted by other nucleophiles in the presence of appropriate catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Coupling Reactions: Boron reagents and palladium catalysts under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethers, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
(4-Fluorophenyl)(2-methylphenyl) ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl)(2-methylphenyl) ether involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
(4-Fluorophenyl) methanol, 2-methylpropyl ether: Similar structure but with a methanol group instead of an ether linkage.
2-Chloro-4-fluorophenyl 2-oxiranylmethyl ether: Contains a chloro and oxiranylmethyl group, offering different reactivity.
Uniqueness: (4-Fluorophenyl)(2-methylphenyl) ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a fluorine atom and a methyl group on the phenyl rings makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H11FO |
|---|---|
Peso molecular |
202.22 g/mol |
Nombre IUPAC |
1-fluoro-4-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C13H11FO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,1H3 |
Clave InChI |
MUTKBKUXNYJYHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(3-Methylbutylidene)amino]phenol](/img/structure/B12577932.png)
![4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile](/img/structure/B12577933.png)
![4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid](/img/structure/B12577934.png)

![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12577954.png)

![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12577967.png)
![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)






